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A Meta-Analysis of AZD1222 Clinical Trial Results: A Comparative Guide

The AZD1222 vaccine, developed by Oxford University and AstraZeneca, has been a critical

tool in the global fight against the COVID-19 pandemic. This guide provides a comprehensive

meta-analysis of its clinical trial results, offering a comparative overview for researchers,

scientists, and drug development professionals. The data presented is synthesized from a

range of phase III clinical trials and subsequent meta-analyses, focusing on the vaccine's

efficacy, safety, and immunogenicity.

Data Presentation
The following tables summarize the quantitative data from key clinical trials of AZD1222,

providing a clear comparison of its performance.

Table 1: Efficacy of AZD1222 Against COVID-19
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Efficacy
Endpoint

Dosing
Regimen

Vaccine
Efficacy (95%
CI)

Population Source

Symptomatic

COVID-19

Two Standard

Doses

62.1% (41.0–

75.7)

Adults (18+) in

UK, Brazil, South

Africa

[1]

Low

Dose/Standard

Dose

90.0% (67.4–

97.0)

Adults (18+) in a

UK trial subset
[1]

Overall
70.4% (54.8–

80.6)

Combined

dosing regimens
[1]

Two Standard

Doses (4 weeks

apart)

79%
Adults (18+) in

US, Peru, Chile
[2]

Severe or Critical

Disease and

Hospitalization

Two Standard

Doses
100%

Adults (18+) in

US, Peru, Chile
[2]

Two Standard

Doses

No

hospitalizations

or severe cases

reported in the

vaccine group

Adults (18+) in

UK and Brazil

Efficacy in Older

Adults (65+)

Two Standard

Doses
80%

Adults (65+) in

US, Peru, Chile

Table 2: Immunogenicity of AZD1222
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Immune
Response

Timepoint Key Findings Population Source

Humoral

Response

(Antibodies)

Post-Dose 1

Substantial

increase in

SARS-CoV-2

spike and

receptor-binding

domain (RBD)

antibodies.

Japanese Adults

Post-Dose 2

Further

significant

increase in spike

and RBD

antibody titers.

Japanese Adults

Day 57 (post-

Dose 1)

Strong humoral

response

observed, with all

participants who

received both

doses showing

seroresponses

against spike

and RBD

antigens.

Japanese Adults

1-Year Follow-up

Humoral

responses

declined over

time, but anti-

spike and anti-

RBD antibody

titers remained

elevated.

Japanese Adults

Neutralizing

Antibodies

Day 57 (post-

Dose 1)

Neutralizing

antibody

response rates

Japanese Adults
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were 62.0% in

participants who

received two

doses.

Table 3: Safety Profile of AZD1222
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Adverse Event
Category

Incidence/Descripti
on

Population Source

General Safety

Well-tolerated with an

acceptable safety

profile. Most solicited

reactions were mild to

moderate.

Trial participants

across various studies

Serious Adverse

Events (SAEs)

No confirmed serious

safety events related

to the vaccine in initial

interim analyses. The

incidence of SAEs

was similar between

the AZD1222 and

placebo groups in a

large US trial.

Trial participants

Thrombosis with

Thrombocytopenia

Syndrome (TTS)

A very rare adverse

event.

Estimated rate after

the first dose: 8.1 per

million vaccinees.

Global safety

database

Estimated rate after

the second dose: 2.3

per million vaccinees.

Global safety

database

A systematic review

identified 160 cases,

with a median onset of

9 days after

vaccination.

Predominantly

observed in females

and younger

individuals.

Systematic review of

case studies
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Table 4: Comparison of AZD1222 with mRNA Vaccines
(Phase III Trial Efficacy)

Vaccine Platform

Efficacy against
Symptomatic
COVID-19 (Phase
III)

Source

AZD1222

(AstraZeneca)
Adenovirus Vector 62.1% - 90.0%

BNT162b2 (Pfizer-

BioNTech)
mRNA >90%

mRNA-1273

(Moderna)
mRNA >90%

Experimental Protocols
The clinical trials for AZD1222 were designed as randomized, double-blind, placebo-controlled

studies to assess the vaccine's safety, efficacy, and immunogenicity.

Study Design:

Phase III Trials: Large-scale, multicenter trials were conducted across various countries,

including the UK, Brazil, South Africa, the US, Peru, and Chile.

Randomization: Participants were typically randomized in a 1:1 or 2:1 ratio to receive either

AZD1222 or a placebo (saline solution or a meningococcal conjugate vaccine).

Blinding: Both participants and investigators were blinded to the treatment allocation to

prevent bias.

Dosage: The standard regimen consisted of two intramuscular doses of 5 x 10^10 viral

particles, administered at varying intervals (from 4 to 12 weeks apart). A low-dose/standard-

dose regimen was also investigated in a subset of participants in the UK trial.

Participant Population:
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Inclusion Criteria: Adults aged 18 years and older who were healthy or had medically stable

chronic diseases were enrolled. Many trials aimed to include a diverse population, including

those at increased risk of SARS-CoV-2 exposure and complications.

Exclusion Criteria: Individuals with a history of laboratory-confirmed SARS-CoV-2 infection,

pregnant women, and those with severe or uncontrolled medical conditions were typically

excluded.

Endpoints:

Primary Efficacy Endpoint: The primary outcome was the prevention of symptomatic COVID-

19, confirmed by a positive nucleic acid amplification test (NAAT), occurring 14 days or more

after the second dose.

Secondary Endpoints: These included the prevention of severe COVID-19, hospitalization,

and asymptomatic infection. Immunogenicity was also a key secondary endpoint, assessed

by measuring antibody responses.

Safety Assessment: Safety was monitored through the collection of solicited local and

systemic adverse events in a subset of participants and all unsolicited adverse events

throughout the study period. An independent Data Safety Monitoring Board (DSMB)

reviewed the safety data.
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Caption: Workflow of a meta-analysis of clinical trial results.
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Primary Endpoint Secondary Endpoints

AZD1222 Phase III Clinical Trial

Prevention of Symptomatic
COVID-19 (NAAT-confirmed)

Primary Objective

Prevention of Severe COVID-19

Secondary Objective

Prevention of Hospitalization

Secondary Objective

Assessment of Immunogenicity
(Antibody Titers)

Secondary Objective

Evaluation of Safety and Tolerability

Secondary Objective
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Caption: Relationship of endpoints in AZD1222 clinical trials.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b12430860?utm_src=pdf-body-img
https://www.benchchem.com/product/b12430860?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC7723445/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7723445/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7723445/
https://www.astrazeneca.com/media-centre/press-releases/2021/astrazeneca-us-vaccine-trial-met-primary-endpoint.html
https://www.astrazeneca.com/media-centre/press-releases/2021/astrazeneca-us-vaccine-trial-met-primary-endpoint.html
https://www.benchchem.com/product/b12430860#meta-analysis-of-azd1222-clinical-trial-results
https://www.benchchem.com/product/b12430860#meta-analysis-of-azd1222-clinical-trial-results
https://www.benchchem.com/product/b12430860#meta-analysis-of-azd1222-clinical-trial-results
https://www.benchchem.com/product/b12430860#meta-analysis-of-azd1222-clinical-trial-results
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12430860?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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